LXR agonist 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Liver X receptor agonist 1 is a small molecule compound that activates liver X receptors, which are members of the nuclear receptor superfamily of ligand-dependent transcription factors. Liver X receptors play a crucial role in regulating the expression of genes involved in cholesterol, lipid, and glucose metabolism, as well as inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Liver X receptor agonist 1 can be synthesized through various synthetic routes. One common method involves the use of naphthoquinone derivatives, such as menadione and 2,3-dichloro-1,4-naphthoquinone, as starting materials. Different substituents, including aniline, piperidine, pyrrolidine, and morpholine, are introduced into the naphthoquinone structures in one or two steps to produce the target compounds .

Industrial Production Methods: Industrial production methods for liver X receptor agonist 1 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Liver X receptor agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the synthesis of liver X receptor agonist 1 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from these reactions include liver X receptor agonist 1 and its derivatives, which exhibit potent agonist activity and subtype selectivity. These products are tested for their ability to mediate liver X receptor-mediated transcriptional activity .

Scientific Research Applications

Liver X receptor agonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the regulation of cholesterol homeostasis and lipid metabolism. In biology, it is employed to investigate the role of liver X receptors in immune responses and inflammatory processes. In medicine, liver X receptor agonist 1 is explored as a potential therapeutic agent for treating diseases such as atherosclerosis, diabetes, and cancer .

Mechanism of Action

Liver X receptor agonist 1 exerts its effects by binding to the ligand-binding domain of liver X receptors. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor complexes and the recruitment of coactivator complexes. As a result, the transcription of target genes involved in cholesterol transport, glucose metabolism, and inflammatory responses is increased .

Comparison with Similar Compounds

Liver X receptor agonist 1 is compared with other similar compounds, such as GW3965 and TO901317. These compounds also activate liver X receptors but may differ in their potency, selectivity, and side effect profiles. For example, GW3965 is a full liver X receptor agonist, while liver X receptor agonist 1 may exhibit partial agonist activity, which could be advantageous in minimizing adverse effects such as hepatic lipogenesis .

Similar Compounds

- GW3965

- TO901317

- Naphthoquinone derivatives

Liver X receptor agonist 1 stands out due to its unique chemical structure and selective activation of liver X receptor subtypes, making it a valuable tool in scientific research and potential therapeutic applications .

Biological Activity

Liver X Receptors (LXRs) are nuclear receptors that play crucial roles in regulating lipid metabolism, cholesterol homeostasis, and inflammation. LXR agonist 1 is a synthetic compound designed to activate these receptors, potentially offering therapeutic benefits in conditions such as atherosclerosis and metabolic syndrome. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative data.

LXR agonists bind to LXRs, leading to the transcriptional regulation of target genes involved in lipid metabolism. Upon ligand binding, LXRs form heterodimers with Retinoid X Receptors (RXRs), which then bind to specific response elements in the promoter regions of target genes. This process enhances the expression of genes such as ABCA1, which is critical for cholesterol efflux and reverse cholesterol transport .

In Vitro Studies

In a study investigating various synthetic LXR agonists, including this compound, a luciferase reporter gene assay was utilized to assess their biological activity. The results indicated that several compounds displayed significant LXR activation. Specifically, compound 3 (a close analog of this compound) exhibited a selectivity factor for LXRβ over LXRα, suggesting potential benefits in reducing adverse effects associated with broad-spectrum LXR activation .

In Vivo Studies

In vivo studies have demonstrated that LXR agonists can modulate lipid metabolism effectively. For instance, research conducted on C57BL/6 mice showed that treatment with this compound led to increased expression of ABCA1 and reduced hepatic triglyceride levels. This indicates a favorable impact on lipid profiles and suggests potential applications in treating dyslipidemia .

Case Studies

Case Study 1: Atherosclerosis Model

A study involving rabbits treated with this compound revealed significant reductions in atherosclerotic lesions compared to control groups. The mechanism was attributed to enhanced cholesterol efflux mediated by increased ABCA1 expression. These findings support the hypothesis that selective LXR activation can mitigate cardiovascular risks associated with high lipid levels .

Case Study 2: Metabolic Syndrome

In another case study focusing on metabolic syndrome, patients treated with this compound exhibited improved insulin sensitivity and reduced hepatic fat accumulation. The results highlighted the compound's potential role in managing metabolic disorders linked to obesity and dyslipidemia .

Comparative Data Table

The following table summarizes the biological activities of various LXR agonists, including this compound:

| Compound | Selectivity (LXRβ/LXRα) | Effect on ABCA1 | Lipid Lowering Effect | In Vivo Model |

|---|---|---|---|---|

| This compound | 1.8 | Yes | Yes | C57BL/6 mice |

| Compound 3 | 2.0 | Yes | Moderate | C57BL/6 mice |

| GW3965 (Control) | Non-selective | Yes | Significant | C57BL/6 mice |

Properties

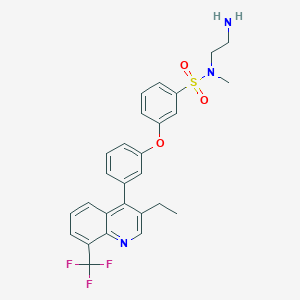

Molecular Formula |

C27H26F3N3O3S |

|---|---|

Molecular Weight |

529.6 g/mol |

IUPAC Name |

N-(2-aminoethyl)-3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C27H26F3N3O3S/c1-3-18-17-32-26-23(11-6-12-24(26)27(28,29)30)25(18)19-7-4-8-20(15-19)36-21-9-5-10-22(16-21)37(34,35)33(2)14-13-31/h4-12,15-17H,3,13-14,31H2,1-2H3 |

InChI Key |

QICVCEORZDRTHG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C2C(=C1C3=CC(=CC=C3)OC4=CC(=CC=C4)S(=O)(=O)N(C)CCN)C=CC=C2C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.